Superior CDK7 Binding Affinity of Mevociclib (SY-5609) vs. Clinical-Stage Comparators
Mevociclib (SY-5609) demonstrates a significantly higher binding affinity for CDK7 compared to other clinical-stage CDK7 inhibitors. Its Kd of 0.065 nM is substantially lower than the reported IC50 values for the intravenous candidate SY-1365 (Ki = 17.4 nM) and the orally bioavailable comparators Samuraciclib (CT7001) (IC50 = 41 nM) and LY3405105 (IC50 = 92.8 nM) [1][2]. This sub-nanomolar affinity is a key driver of its potent anti-proliferative effects in vitro [3].
| Evidence Dimension | CDK7 Binding Affinity |
|---|---|
| Target Compound Data | Kd = 0.065 nM |
| Comparator Or Baseline | SY-1365: Ki = 17.4 nM; Samuraciclib (CT7001): IC50 = 41 nM; LY3405105: IC50 = 92.8 nM |
| Quantified Difference | SY-5609 has >267-fold higher affinity than SY-1365, >630-fold higher than Samuraciclib, and >1,400-fold higher than LY3405105 (based on Kd/IC50 values). |
| Conditions | SY-5609: Kd determined by SPR. SY-1365: Ki determined by enzymatic assay. CT7001 & LY3405105: IC50 determined by enzymatic assay. |
Why This Matters
Higher binding affinity correlates with lower required concentrations for target engagement, which can translate to improved therapeutic windows and reduced off-target effects.
- [1] Marineau JJ, Hamman KB, Hu S, et al. Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7. J Med Chem. 2022;65(2):1458-1480. View Source
- [2] TargetMol. Mevociclib (SY-1365) Datasheet. View Source
- [3] Johannessen LH, Hu S, Ke N, et al. Abstract C091: Preclinical evaluation of PK, PD, and antitumor activity of the oral, non-covalent, potent and highly selective CDK7 inhibitor, SY-5609. Mol Cancer Ther. 2019;18(12_Supplement):C091. View Source
